N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzenesulfonamide
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Overview
Description
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-bromo-1-methyl-1H-pyrazole with a suitable sulfonamide precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as oxalyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The bromo group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-bromopyrazole: A simpler analog with similar structural features.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): Another compound with a pyrazole ring and similar functional groups.
Uniqueness
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern and the presence of both a bromo group and a sulfonamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H16BrN3O2S |
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Molecular Weight |
358.26 g/mol |
IUPAC Name |
N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H16BrN3O2S/c1-10-4-6-11(7-5-10)20(18,19)16(2)9-13-12(14)8-15-17(13)3/h4-8H,9H2,1-3H3 |
InChI Key |
OVVCSXOPHRQNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(C=NN2C)Br |
Origin of Product |
United States |
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